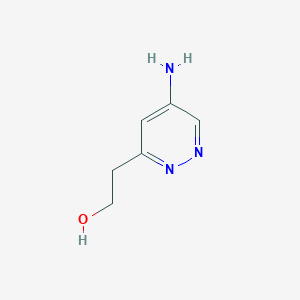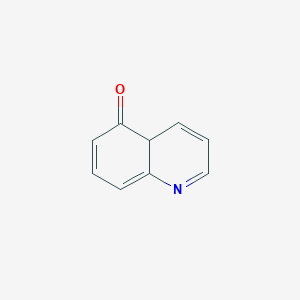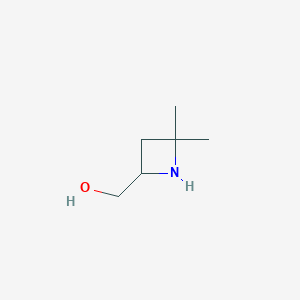
2-Amino-3-fluoro-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-fluoro-5-methylphenol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-5-methylphenol typically involves multi-step organic reactions. One common method is the nitration of 3-fluoro-5-methylphenol, followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-fluoro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
2-Amino-3-fluoro-5-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-fluoro-5-methylphenol involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylphenol: Lacks the fluorine atom, which can affect its reactivity and interactions.
3-Fluoro-5-methylphenol:
2-Amino-3-fluorophenol: Similar structure but without the methyl group, impacting its steric and electronic characteristics.
Uniqueness
2-Amino-3-fluoro-5-methylphenol is unique due to the combination of the amino, fluorine, and methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H8FNO |
|---|---|
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
2-amino-3-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
Clé InChI |
OQKBSZVVNIJAFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)





![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
